Cas no 13862-28-7 (Potassium Trifluoromethylborate)

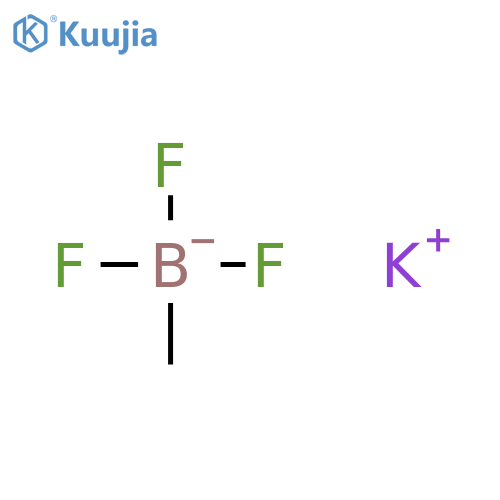

13862-28-7 structure

商品名:Potassium Trifluoromethylborate

Potassium Trifluoromethylborate 化学的及び物理的性質

名前と識別子

-

- Borate(1-),trifluoromethyl-, potassium, (T-4)- (9CI)

- Potassium methyltrifluoroborate

- Potassium trifluoro(methyl)borate

- potassium(methyl)trifluoroborate

- potassium,trifluoro(methyl)boranuide

- B-3199

- potassium ion trifluoro(methyl)boranuide

- Trifluoromethylborate(1-) potassium

- Potassium trifluoromethylborate

- Methyl trifluoroborate postassium salt

- potassium trifluoro(methyl)boranuide

- PubChem11284

- CH3BF3K

- XMQFVHVGFQJMFF-UHFFFAOYSA-N

- methyltrifluoroborate potassium salt

- Potassium trifluoro(methyl)borate(1-)

- SY021937

- AK105353

- AB0071764

- V2872

- Borate(1-), trifluo

- AS-17912

- AMY1049

- A921074

- SCHEMBL7851

- CS-W005601

- AKOS013013506

- P1478

- potassium;trifluoro(methyl)boranuide

- DTXSID60635655

- 13862-28-7

- MFCD08276757

- J-007161

- EN300-1253002

- Potassium Trifluoromethylborate

-

- MDL: MFCD08276757

- インチ: 1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1

- InChIKey: XMQFVHVGFQJMFF-UHFFFAOYSA-N

- ほほえんだ: [K+].F[B-](C([H])([H])[H])(F)F

計算された属性

- せいみつぶんしりょう: 121.99200

- どういたいしつりょう: 121.9916962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 32.299

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- ゆうかいてん: 168-183 °C

- PSA: 0.00000

- LogP: 1.46360

Potassium Trifluoromethylborate セキュリティ情報

- 危害声明: H302-H315-H319-H335

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- セキュリティ用語:S22-24/25

Potassium Trifluoromethylborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | M10297-1g |

Potassium methyltrifluoroborate |

13862-28-7 | 97% | 1g |

¥ 140 | 2022-04-26 | |

| eNovation Chemicals LLC | D692827-500g |

Potassium Methyltrifluoroborate |

13862-28-7 | 95% | 500g |

$630 | 2024-07-20 | |

| abcr | AB274423-5g |

Potassium methyltrifluoroborate, 96%; . |

13862-28-7 | 96% | 5g |

€105.70 | 2023-09-09 | |

| ChemScence | CS-W005601-10g |

Potassium trifluoro(methyl)borate |

13862-28-7 | ≥98.0% | 10g |

$44.0 | 2022-04-27 | |

| Ambeed | A429971-100g |

Potassium trifluoro(methyl)borate |

13862-28-7 | 97% | 100g |

$116.0 | 2025-02-21 | |

| Chemenu | CM219950-200g |

Potassium trifluoro(methyl)borate |

13862-28-7 | 95+% | 200g |

$305 | 2022-03-02 | |

| TRC | P698105-250mg |

Potassium Trifluoromethylborate |

13862-28-7 | 250mg |

$270.00 | 2023-05-17 | ||

| TRC | P698105-500mg |

Potassium Trifluoromethylborate |

13862-28-7 | 500mg |

$500.00 | 2023-05-17 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021937-1g |

Potassium Methyltrifluoroborate |

13862-28-7 | ≥95% | 1g |

¥25.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021937-25g |

Potassium Methyltrifluoroborate |

13862-28-7 | ≥95% | 25g |

¥217.00 | 2024-07-09 |

Potassium Trifluoromethylborate 関連文献

-

Subban Kathiravan,Tianshu Zhang,Ian A. Nicholls RSC Adv. 2023 13 11291

-

Suparna Dutta,Trisha Bhattacharya,Finn J. Geffers,Marcel Bürger,Debabrata Maiti,Daniel B. Werz Chem. Sci. 2022 13 2551

-

Eliezer Falb,Konstantin Ulanenko,Andrey Tor,Ronen Gottesfeld,Michal Weitman,Michal Afri,Hugo Gottlieb,Alfred Hassner Green Chem. 2017 19 5046

-

Palani Natarajan,Aleyna Basak,Onder Metin Green Chem. 2023 25 3187

-

Trisha Bhattacharya,Sandeep Pimparkar,Debabrata Maiti RSC Adv. 2018 8 19456

13862-28-7 (Potassium Trifluoromethylborate) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13862-28-7)Potassium Trifluoromethylborate

清らかである:99%

はかる:500g

価格 ($):521.0